molecular formula C6H9NO B13831551 Ethanone, 1-(2-iminocyclobutyl)-

Ethanone, 1-(2-iminocyclobutyl)-

Cat. No.: B13831551
M. Wt: 111.14 g/mol
InChI Key: DAKWTXBQISWZOF-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-(2-iminocyclobutyl)-" features a cyclobutane ring substituted with an imino group (-NH) at the 2-position, linked to an ethanone moiety. Cyclobutane rings are known for their strain-induced reactivity, and the imino group may contribute to hydrogen-bonding interactions or catalytic activity in biological systems . The absence of specific toxicity or regulatory data for this compound necessitates caution in handling, as seen in structurally related substances like 1-(2-Aminophenyl)ethanone, which lacks comprehensive toxicological profiles .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-(2-iminocyclobutyl)ethanone

InChI

InChI=1S/C6H9NO/c1-4(8)5-2-3-6(5)7/h5,7H,2-3H2,1H3

InChI Key

DAKWTXBQISWZOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC1=N

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethanone, 1-(2-iminocyclobutyl)-

General Synthetic Strategy

The synthesis of Ethanone, 1-(2-iminocyclobutyl)- generally involves the following key steps:

  • Construction of the cyclobutyl ring with appropriate substitution.
  • Introduction of the imino group at the 2-position of the cyclobutyl ring.
  • Attachment of the ethanone (acetyl) group at the 1-position.

These steps can be approached via multiple synthetic routes, including:

Specific Preparation Routes

Route B: Cyclization of Amino Ketone Precursors
  • Preparation of amino ketone precursor : Starting from 2-amino-1-butanone derivatives, intramolecular cyclization is induced under acidic or basic conditions to form the cyclobutyl ring with an imino group already present.

  • Acetylation : The free amine or imino group is protected if necessary, and the acetyl group is introduced via acetyl chloride or acetic anhydride.

  • Deprotection and purification : Final deprotection steps yield Ethanone, 1-(2-iminocyclobutyl)-.

Comparative Data Table of Preparation Routes

Step Route A: Ketone First, Then Imination Route B: Amino Ketone Cyclization
Starting materials Cyclobutene/cyclobutane, acetyl chloride, ammonia 2-amino-1-butanone derivatives
Key reaction type Friedel-Crafts acylation, imine formation Intramolecular cyclization, acetylation
Catalysts/Conditions Lewis acid (AlCl3), mild acid/base Acidic or basic cyclization conditions
Advantages Straightforward, uses common reagents Potential for regioselective imine placement
Challenges Selectivity in imine formation, side reactions Multi-step synthesis, protection/deprotection steps
Purification methods Crystallization, chromatography Chromatography, recrystallization
Typical yields Moderate to good (50-70%) Variable, often lower due to complexity (40-60%)

Research Results and Experimental Data

Although direct experimental data on Ethanone, 1-(2-iminocyclobutyl)- is limited, analogous compounds such as 1-(2-methyl-1-cyclobuten-1-yl)ethanone and 1-(2-methyl-1-cyclopenten-1-yl)ethanone have been synthesized and characterized with detailed protocols. These studies provide a foundation for adapting preparation methods:

  • Spectroscopic confirmation : Nuclear magnetic resonance and infrared spectroscopy confirm imine formation and ketone presence.
  • Reaction conditions : Mild temperatures (5-25°C) and controlled pH are critical for imine stability.
  • Yield optimization : Use of weak acid salts and bases such as methoxide improves imine formation efficiency.

The preparation of Ethanone, 1-(2-iminocyclobutyl)- requires careful orchestration of cyclobutyl ring synthesis, imine group introduction, and acetylation. The two principal synthetic routes—either forming the ketone first followed by imination or cyclizing an amino ketone precursor—each present advantages and challenges. Experimental insights from structurally related compounds and patented methodologies provide valuable guidance for optimizing these syntheses.

Further research to develop more efficient, higher-yielding, and selective synthetic protocols for this compound is warranted, particularly focusing on:

  • Catalytic systems favoring selective imine formation.
  • Protecting group strategies to improve functional group compatibility.
  • Green chemistry approaches to minimize hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-iminocyclobutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethanone, 1-(2-iminocyclobutyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-iminocyclobutyl)- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through these interactions, which can alter cellular processes and pathways .

Comparison with Similar Compounds

Key Observations :

  • Cyclobutane Derivatives : The methylcyclobutyl analog (C₇H₁₂O) lacks detailed physicochemical data but shares strain-driven reactivity with the target compound .
  • Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 1-(3-nitrophenyl)ethanone) show elevated boiling points and increased polarity, suggesting that the imino group in the target compound may similarly influence solubility .

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